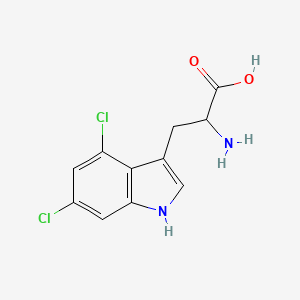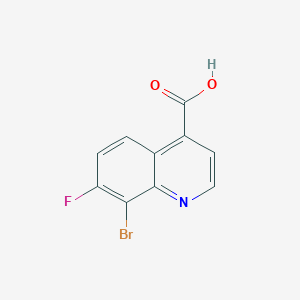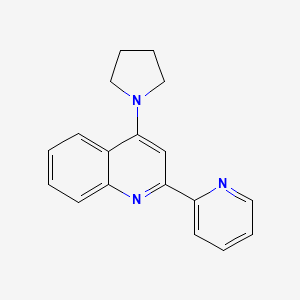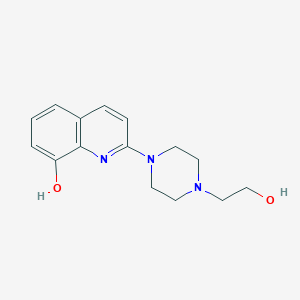
2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ヒドロキシキノリン-2-(4-(2-ヒドロキシエチル)ピペラジン-1-イル)は、キノリン誘導体のクラスに属する化合物です。キノリン誘導体は、その多様な生物活性で知られており、その潜在的な治療用途について広く研究されてきました。特にこの化合物は、その独特の化学構造と特性により、さまざまな科学研究分野で有望視されています。
準備方法
8-ヒドロキシキノリン-2-(4-(2-ヒドロキシエチル)ピペラジン-1-イル)の合成は、通常、8-ヒドロキシキノリンと1-(2-ヒドロキシエチル)ピペラジンの反応を伴います。この反応は通常、適切な溶媒中で、制御された温度条件下で行われます。この化合物の工業的生産方法は、収量と純度を最適化して、同様の合成経路を大規模に採用している可能性があります。
化学反応の分析
8-ヒドロキシキノリン-2-(4-(2-ヒドロキシエチル)ピペラジン-1-イル)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノリンN-オキシド誘導体を生成できます。
還元: 還元反応は、ジヒドロキノリン誘導体の生成につながる可能性があります。
置換: この化合物は、特にキノリン環で求核置換反応を受ける可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、金属イオンと安定な錯体を形成するキレート剤として、潜在的な可能性を示しています。
医学: 研究では、DNA合成を阻害する能力により、抗癌剤としての可能性が示されています。
工業: 蛍光などの特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a chelating agent, forming stable complexes with metal ions.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
作用機序
8-ヒドロキシキノリン-2-(4-(2-ヒドロキシエチル)ピペラジン-1-イル)の作用機序には、金属イオンと酵素との相互作用が含まれます。この化合物は、金属イオンと安定な錯体を形成することができ、その後、DNAやタンパク質などの生体分子と相互作用することができます。この相互作用は、DNA合成に関与する重要な酵素を阻害し、それにより抗癌効果を発揮する可能性があります。関与する分子標的と経路には、リボヌクレオチドレダクターゼと細胞増殖に重要な他の酵素などがあります。
類似化合物との比較
8-ヒドロキシキノリン-2-(4-(2-ヒドロキシエチル)ピペラジン-1-イル)は、次のような他のキノリン誘導体と比較することができます。
8-ヒドロキシキノリン: 抗菌特性で知られています。
クロロキン: 抗マラリア薬として使用されます。
キノリンN-オキシド: 抗癌特性の潜在的な可能性について研究されています
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
2-[4-(2-hydroxyethyl)piperazin-1-yl]quinolin-8-ol |
InChI |
InChI=1S/C15H19N3O2/c19-11-10-17-6-8-18(9-7-17)14-5-4-12-2-1-3-13(20)15(12)16-14/h1-5,19-20H,6-11H2 |
InChIキー |
VGFCHHJPBAIKTO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)C2=NC3=C(C=CC=C3O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


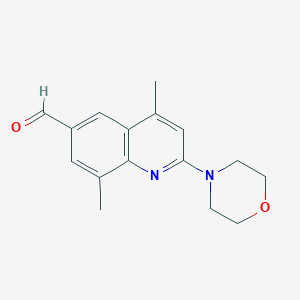
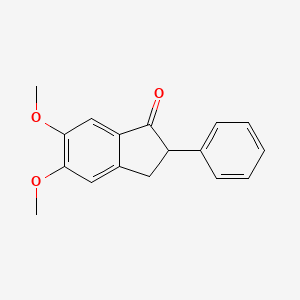
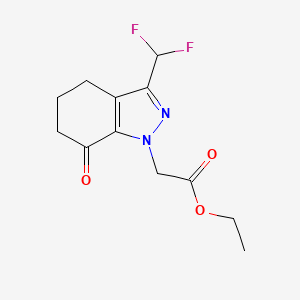


![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)

